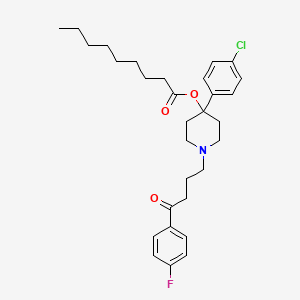
Haloperidol Nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloperidol Nonanoate is a long-acting ester of Haloperidol, a typical antipsychotic medication. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound is designed to provide a prolonged therapeutic effect, reducing the frequency of administration required for patients.
准备方法
Synthetic Routes and Reaction Conditions: Haloperidol Nonanoate is synthesized by esterification of Haloperidol with nonanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to its corresponding alcohol, Haloperidol, under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Haloperidol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Haloperidol Nonanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is employed in research on dopamine receptor antagonism and its effects on neurotransmission.
Medicine: this compound is extensively studied for its long-acting antipsychotic properties and its use in managing chronic psychotic disorders.
Industry: The compound is used in the development of long-acting injectable formulations for antipsychotic medications.
作用机制
Haloperidol Nonanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. By blocking these receptors, it reduces the effects of excess dopamine, which is believed to contribute to psychotic symptoms. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
相似化合物的比较
Haloperidol Decanoate: Another long-acting ester of Haloperidol, used for similar therapeutic purposes.
Fluphenazine Decanoate: A long-acting ester of Fluphenazine, another typical antipsychotic.
Zuclopenthixol Decanoate: A long-acting ester of Zuclopenthixol, used in the treatment of schizophrenia.
Uniqueness: Haloperidol Nonanoate is unique in its specific ester chain length, which influences its pharmacokinetic properties, including its duration of action and metabolic stability. Compared to other long-acting esters, this compound may offer different therapeutic profiles and side effect profiles, making it a valuable option in the management of psychotic disorders.
属性
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVUPSVEMDHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
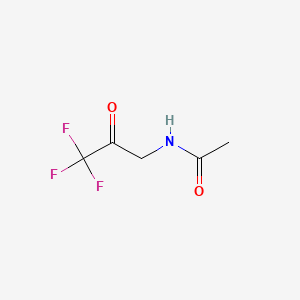

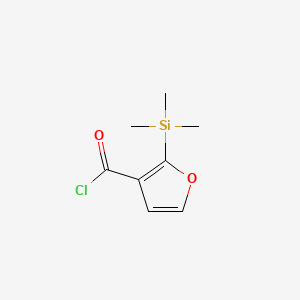


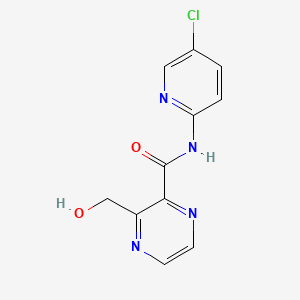
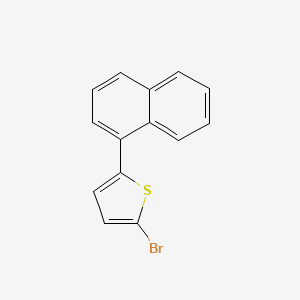
![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)
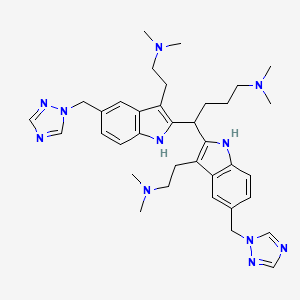
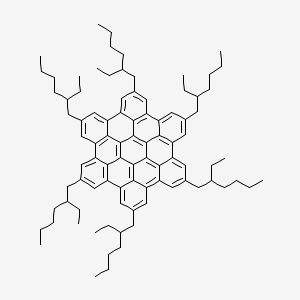
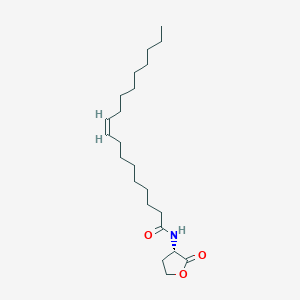
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
